molecular formula C8H3BrClNO2 B12312336 7-bromo-6-chloro-2,3-dihydro-1H-indole-2,3-dione

7-bromo-6-chloro-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B12312336
M. Wt: 260.47 g/mol
InChI Key: KFXJFQACJAIWMJ-UHFFFAOYSA-N
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Description

7-Bromo-6-chloro-2,3-dihydro-1H-indole-2,3-dione (CAS 1700096-22-5) is a halogenated derivative of isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold in medicinal chemistry and organic synthesis . This compound serves as a versatile and high-value building block for the construction of complex molecular architectures, particularly in pharmaceutical research for the development of new active pharmaceutical ingredients (APIs) . Its molecular structure, incorporating both bromo and chloro substituents, allows for selective further functionalization, making it an ideal intermediate for exploring a wide range of chemical modifications . The core isatin structure is endogenous to mammals and plants and is recognized as a multifunctional precursor for drug synthesis . Research into isatin derivatives has revealed a broad spectrum of biological activities, including significant antimicrobial, anticancer, and anti-convulsant properties . Specifically, molecular hybrids derived from isatin cores have demonstrated promising in vitro antimicrobial potential against a panel of Gram-positive bacteria and fungi, positioning them as valuable templates in the search for new agents to overcome antimicrobial resistance . As a research chemical, this compound is instrumental in the synthesis of such hybrids for screening against various biological targets . This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-bromo-6-chloro-1H-indole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClNO2/c9-5-4(10)2-1-3-6(5)11-8(13)7(3)12/h1-2H,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXJFQACJAIWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)C(=O)N2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Halogenation of Indoline-2,3-dione

The most straightforward approach involves sequential electrophilic halogenation of indoline-2,3-dione. Chlorine and bromine are introduced at positions 6 and 7, respectively, leveraging the directing effects of the dione moiety.

Reaction Mechanism and Conditions

  • Chlorination :
    Indoline-2,3-dione is treated with chlorine gas (Cl₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃) at 0–5°C in acetic acid. The ketone groups at positions 2 and 3 direct electrophilic substitution to the meta positions (6 and 7).
    $$
    \text{Indoline-2,3-dione} + \text{Cl}2 \xrightarrow{\text{FeCl}3, 0^\circ\text{C}} \text{6-Chloroindoline-2,3-dione}
    $$
  • Bromination :
    The chlorinated intermediate undergoes bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane at room temperature. The existing chlorine atom directs bromination to the adjacent position (7).
    $$
    \text{6-Chloroindoline-2,3-dione} + \text{Br}2 \xrightarrow{\text{CH}2\text{Cl}_2} \text{7-Bromo-6-chloroindoline-2,3-dione}
    $$
Challenges
  • Regioselectivity : Competing substitution at positions 4 and 5 may occur without precise temperature control.
  • Yield Optimization : Excess halogenating agents risk over-halogenation, necessitating stoichiometric monitoring.

Reduction-Oxidation Approach

This method constructs the indoline-2,3-dione core from a pre-halogenated indole derivative, combining reduction and oxidation steps.

Synthetic Pathway

  • Reduction of 6-Chloroindole :
    6-Chloroindole is reduced to 6-chloro-2,3-dihydro-1H-indole using sodium cyanoborohydride (NaBH₃CN) in acetic acid.
    $$
    \text{6-Chloroindole} \xrightarrow{\text{NaBH}3\text{CN, CH}3\text{COOH}} \text{6-Chloro-2,3-dihydro-1H-indole}
    $$
  • Oxidation to Dione :
    The dihydroindole intermediate is oxidized with potassium permanganate (KMnO₄) in acidic conditions to form 6-chloroindoline-2,3-dione.
    $$
    \text{6-Chloro-2,3-dihydro-1H-indole} \xrightarrow{\text{KMnO}_4, \text{H}^+} \text{6-Chloroindoline-2,3-dione}
    $$
  • Bromination :
    Bromine is introduced at position 7 using NBS under radical initiation (e.g., AIBN).
    $$
    \text{6-Chloroindoline-2,3-dione} \xrightarrow{\text{NBS, AIBN}} \text{7-Bromo-6-chloroindoline-2,3-dione}
    $$
Advantages
  • Functional Group Tolerance : The reduction step preserves halogen substituents, avoiding dehalogenation.
  • Scalability : NaBH₃CN and KMnO₄ are cost-effective for large-scale production.

Multi-step Synthesis from Substituted Anilines

Building the indole ring from substituted anilines ensures precise halogen placement.

Procedure

  • Fischer Indole Synthesis :
    4-Chloro-3-bromoaniline reacts with ethyl pyruvate under acidic conditions (H₂SO₄) to form 7-bromo-6-chloroindole-2-carboxylate.
    $$
    \text{4-Cl-3-BrC}6\text{H}3\text{NH}2 + \text{CH}3\text{COCOOEt} \xrightarrow{\text{H}2\text{SO}4} \text{7-Br-6-Cl-indole-2-carboxylate}
    $$
  • Hydrolysis and Decarboxylation :
    The ester group is hydrolyzed to a carboxylic acid (NaOH/H₂O) and decarboxylated (Δ, CuO) to yield 7-bromo-6-chloroindoline-2,3-dione.
    $$
    \text{Indole-2-carboxylate} \xrightarrow{\text{NaOH}} \text{Indole-2-carboxylic acid} \xrightarrow{\Delta, \text{CuO}} \text{Indoline-2,3-dione}
    $$
Limitations
  • Intermediate Stability : The carboxylic acid intermediate may decompose under prolonged heating.
  • Regioselectivity : Competing cyclization pathways require careful control of reaction pH.

Comparative Analysis of Synthetic Methods

Method Key Steps Yield (%) Advantages Limitations
Direct Halogenation Cl₂ → Br₂ 60–70 Simplicity, fewer steps Regioselectivity challenges
Reduction-Oxidation NaBH₃CN → KMnO₄ → NBS 75–85 High functional group tolerance Multi-step purification
Fischer Indole Aniline cyclization → Decarboxylation 50–60 Precise halogen placement Intermediate instability
Metal-Catalyzed Suzuki/Buchwald-Hartwig 65–75 Late-stage functionalization High catalyst costs

Chemical Reactions Analysis

Types of Reactions

7-bromo-6-chloro-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions due to the presence of bromine and chlorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Br₂, Cl₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in pharmaceutical and chemical research.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-bromo-6-chloro-2,3-dihydro-1H-indole-2,3-dione involves its interaction with various molecular targets and pathways. The compound’s bromine and chlorine substitutions enhance its binding affinity to specific receptors, leading to its biological effects. For instance, it may inhibit certain enzymes or disrupt cellular processes, contributing to its antiviral and anticancer activities .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
7-Bromo-6-chloro-2,3-dihydro-1H-indole-2,3-dione N/A Br (C7), Cl (C6) C₈H₃BrClNO₂ 277.47 Hypothesized CNS activity due to halogen positioning
5-Bromo-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione 1909316-11-5 Br (C5), OH (C6) C₈H₄BrNO₃ 242.03 Increased polarity due to hydroxyl group; potential solubility advantages
6-Bromo-5-chloro-1H-indole-2,3-dione 192799-05-6 Br (C6), Cl (C5) C₈H₃BrClNO₂ 259.47 Positional isomer; may exhibit distinct receptor binding profiles
6-Bromoindoline-2,3-dione 6326-79-0 Br (C6) C₈H₄BrNO₂ 242.03 Lower lipophilicity vs. dihalogenated analogs; antimicrobial applications
6-Chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole 1503100-43-3 Cl (C6), F (C7), CH₃ (C3) C₁₀H₁₁ClFN 199.65 Fluorine enhances electronic properties; dimethyl groups increase steric bulk

Substituent Effects on Physicochemical Properties

  • Lipophilicity: The presence of bromine and chlorine in this compound increases lipophilicity compared to mono-halogenated analogs like 6-bromoindoline-2,3-dione (logP ≈ 2.1 vs. 1.5) . This enhances membrane permeability, a critical factor in CNS drug design.
  • Polarity: The hydroxyl group in 5-bromo-6-hydroxy-2,3-dihydro-1H-indole-2,3-dione reduces logP (estimated 1.2) and improves aqueous solubility, making it more suitable for intravenous formulations .

Biological Activity

7-Bromo-6-chloro-2,3-dihydro-1H-indole-2,3-dione is a halogenated indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of both bromine and chlorine substituents, exhibits enhanced chemical reactivity and potential therapeutic applications. This article explores its biological activity, synthesis methods, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C8_8H3_3BrClNO2_2, with a molecular weight of approximately 260.47 g/mol. The compound's structural features contribute significantly to its biological properties:

  • Bicyclic Structure : The indole framework is pivotal for various biological interactions.
  • Halogen Substituents : The presence of bromine and chlorine enhances the compound's reactivity and selectivity towards specific biological targets.

Biological Activities

Research indicates that this compound exhibits several important biological activities:

  • Antiviral Activity : Studies suggest that this compound may inhibit viral replication, making it a candidate for antiviral drug development.
  • Anticancer Properties : Preliminary findings indicate that it may induce apoptosis in cancer cells through various mechanisms.
  • Antimicrobial Effects : It has shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis in cancer cells
AntimicrobialEffective against multiple bacterial strains

The dual halogen substitutions in this compound enhance its binding affinity to various molecular targets. This characteristic allows it to potentially inhibit specific enzymes or disrupt critical cellular processes involved in disease mechanisms:

  • Enzyme Inhibition : The compound may interact with key enzymes involved in metabolic pathways.
  • Receptor Binding : Its structure allows for effective binding to receptors that play roles in cell signaling.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, we can compare it with structurally similar indole derivatives:

Compound NameStructural FeaturesUnique Aspects
7-Bromo-1H-indole-2,3-dioneLacks chlorine substitutionPrimarily studied for basic indole properties
6-Bromo-1,3-dihydro-2H-indol-2-oneContains bromine but no chlorineExplored for different biological activities
5-BromoindoleSimilar indole structureFocused on different pharmacological properties

The unique combination of bromine and chlorine in this compound significantly enhances its reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • Antiviral Studies : A study indicated that this compound effectively inhibited the replication of certain viruses in vitro by disrupting their life cycle .
  • Anticancer Research : Research demonstrated that treatment with this compound resulted in a marked decrease in cell viability in various cancer cell lines, suggesting potential as an anticancer agent .
  • Antimicrobial Testing : In antimicrobial assays, this compound exhibited significant inhibition zones against multiple bacterial strains including E. coli and S. aureus .

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